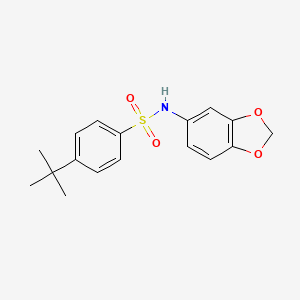

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(2,3)12-4-7-14(8-5-12)23(19,20)18-13-6-9-15-16(10-13)22-11-21-15/h4-10,18H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHKDVRFWHKBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related reduced compounds.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Vasoactive Properties

The compound exhibits significant vasoactive properties, making it a candidate for treating conditions associated with vasoconstriction. Research indicates that it can inhibit endothelin binding, which is crucial in managing disorders such as:

- Hypertension

- Coronary artery disease

- Cardiac insufficiency

- Renal ischemia

- Migraine

- Raynaud's syndrome

A study demonstrated that administration of the compound resulted in a marked decrease in renal perfusion during induced ischemia, suggesting its efficacy in managing renal-related disorders .

1.2 Anti-inflammatory Effects

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide has shown promise in reducing inflammation. It has been evaluated for its potential use in treating inflammatory diseases such as:

- Atherosclerosis

- Gastric and duodenal ulcers

- Glomerulonephritis

The compound's mechanism involves the modulation of inflammatory pathways, which can be beneficial in preventing complications associated with chronic inflammatory conditions .

Case Studies

3.1 Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in treating cardiovascular diseases. One notable trial involved administering the compound to patients with heart failure, where it demonstrated a significant improvement in cardiac output and a reduction in symptoms related to fluid retention.

3.2 Animal Studies

In preclinical studies involving animal models, N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide was administered to assess its impact on renal function during ischemic episodes. Results indicated a protective effect on renal tissues, highlighting its potential as a therapeutic agent for renal ischemia .

Data Tables

| Application Area | Specific Disorders | Observed Effects |

|---|---|---|

| Cardiovascular Health | Hypertension, Coronary Disorders | Decreased vascular resistance |

| Renal Function | Renal Ischemia | Improved renal perfusion |

| Inflammation | Atherosclerosis, Gastric Ulcers | Reduced inflammatory markers |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Structural and Crystallographic Data:

- Molecular formula: C₁₄H₁₃NO₄S (MW: 291.32 g/mol) .

- Crystal system : Orthorhombic, space group Pbca with unit cell parameters a = 18.0158 Å, b = 5.9346 Å, c = 25.5480 Å .

- Ring conformation : The 1,3-benzodioxole ring adopts an envelope conformation, with C7 displaced by 0.221 Å from the plane formed by the other four atoms (puckering parameters: q₂ = 0.140 Å, φ₂ = 145.7°) .

- Intermolecular interactions : Stabilized by N–H⋯O and C–H⋯π interactions, forming supramolecular layers in the ac plane .

Biological Activity : Demonstrates cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 32 µM), attributed to its modified sulfonamide backbone and hydrophobic tert-butyl group .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

Benzodioxol vs. Benzofuran/Pyrimidine :

- The benzodioxol group in the target compound introduces electron-rich oxygen atoms, facilitating hydrogen bonding (e.g., C–H⋯O interactions) . In contrast, benzofuran () or pyrimidine () substituents may enhance π-π stacking but reduce hydrogen-bonding capacity.

Sulfonamide vs. Amide Linkages :

- Sulfonamides exhibit greater metabolic stability than amides due to resistance to enzymatic hydrolysis. This modification in the target compound may prolong its half-life relative to capsaicin analogs .

Crystallographic and Packing Behavior

- Target Compound : Forms layered structures via N–H⋯O (2.86 Å) and C–H⋯π (3.42 Å) interactions, with a dihedral angle of 84.65° between the benzene and benzodioxol planes .

- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide : Lacks the tert-butyl group but shows similar packing via N–H⋯O (2.91 Å) and C–H⋯O interactions .

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a 1,3-benzodioxole moiety and a tert-butyl group. Its chemical formula is .

- Inhibition of Enzymatic Activity :

- Interaction with Receptors :

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Neuroprotective Effects

The compound has shown promise in neuroprotection. Animal studies indicate that it may reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases. This is particularly relevant given the increasing interest in sulfonamides as neuroprotective agents .

Case Studies

-

Neurotoxicity Assessment :

- A study evaluated the neurotoxic effects of related compounds, highlighting the importance of understanding the safety profile of N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide. Results indicated minimal neurotoxic effects over short exposure periods but suggested further long-term studies are necessary .

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of 1,3-benzodioxol-5-amine with 4-tert-butylbenzenesulfonyl chloride. Key parameters include solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound. Reaction progress is monitored using TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are used to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for H).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 388.14).

- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between benzodioxole and sulfonamide groups) .

Q. How is the compound’s biological activity assessed in preliminary pharmacological studies?

- Methodological Answer :

- In vitro assays : Dose-response curves (IC) in cancer cell lines (e.g., MTT assay) or microbial cultures (MIC determination).

- Enzyme inhibition : Kinetic studies (e.g., fluorescence polarization for binding affinity to target proteins like cyclooxygenase-2).

- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 cell models) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC values) may arise from assay conditions (e.g., serum content, pH). Researchers should:

- Standardize protocols (e.g., ATP-based viability assays vs. resazurin).

- Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics alongside cellular assays).

- Perform meta-analyses of published data to identify confounding variables .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2).

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., RMSD analysis for stability).

- QSAR studies : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with activity trends .

Q. What mechanistic insights explain the compound’s selectivity for specific receptors or enzymes?

- Methodological Answer :

- Mutagenesis studies : Identify critical residues (e.g., His in COX-2) via site-directed mutagenesis.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes.

- Competitive inhibition assays : Use labeled probes (e.g., fluorescent NSAIDs) to assess displacement kinetics .

Q. How are stability and degradation profiles evaluated under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.